molecular formula C18H22N2O2 B1388948 N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide CAS No. 1020055-17-7

N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide

Cat. No.: B1388948
CAS No.: 1020055-17-7
M. Wt: 298.4 g/mol
InChI Key: KZGFDXVZVCFSJV-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a methyl group, and a sec-butoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methylbenzoic acid and 4-(sec-butoxy)benzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-amino-2-methylbenzoic acid is first dissolved in a suitable solvent like dichloromethane. To this solution, 4-(sec-butoxy)benzoyl chloride is added dropwise with constant stirring. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the benzamide core.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide involves its interaction with specific molecular targets and pathways. The amino group and the benzamide core play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The sec-butoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methylphenyl)-4-methoxybenzamide
  • N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide
  • N-(4-Amino-2-methylphenyl)-4-propoxybenzamide

Uniqueness

N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is unique due to the presence of the sec-butoxy group, which imparts distinct physicochemical properties compared to its analogs

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-4-butan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-13(3)22-16-8-5-14(6-9-16)18(21)20-17-10-7-15(19)11-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGFDXVZVCFSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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